
2-(2-Ethylmorpholin-4-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Ethylmorpholin-4-yl)propanamide, also known as EMP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. EMP is a derivative of morpholine and has a unique chemical structure that makes it a promising candidate for various research purposes. In
Mecanismo De Acción
2-(2-Ethylmorpholin-4-yl)propanamide acts as a sigma-1 receptor agonist, which modulates the activity of various ion channels, receptors, and enzymes. The sigma-1 receptor is located in the endoplasmic reticulum and is involved in regulating calcium signaling and protein folding. Activation of the sigma-1 receptor by 2-(2-Ethylmorpholin-4-yl)propanamide has been shown to have neuroprotective effects and can modulate the release of neurotransmitters.
Biochemical and Physiological Effects
2-(2-Ethylmorpholin-4-yl)propanamide has been shown to have various biochemical and physiological effects, including modulating the activity of ion channels, receptors, and enzymes. 2-(2-Ethylmorpholin-4-yl)propanamide has been shown to increase the release of dopamine and acetylcholine in the brain, which can have implications for various neurological disorders. Additionally, 2-(2-Ethylmorpholin-4-yl)propanamide has been shown to have anti-inflammatory effects and can modulate the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-Ethylmorpholin-4-yl)propanamide has several advantages for lab experiments, including its high potency and selectivity for the sigma-1 receptor. Additionally, 2-(2-Ethylmorpholin-4-yl)propanamide has a unique chemical structure that makes it a promising candidate for drug discovery. However, 2-(2-Ethylmorpholin-4-yl)propanamide has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 2-(2-Ethylmorpholin-4-yl)propanamide, including further exploration of its mechanism of action and its potential applications in drug discovery. Additionally, 2-(2-Ethylmorpholin-4-yl)propanamide could be used as a tool compound for the development of new drugs targeting the sigma-1 receptor. Further research could also explore the potential therapeutic applications of 2-(2-Ethylmorpholin-4-yl)propanamide for various neurological disorders, including Alzheimer's disease and Parkinson's disease.
Conclusion
In conclusion, 2-(2-Ethylmorpholin-4-yl)propanamide is a promising compound for various scientific research applications. 2-(2-Ethylmorpholin-4-yl)propanamide has a unique chemical structure and acts as a sigma-1 receptor agonist, modulating the activity of various ion channels, receptors, and enzymes. 2-(2-Ethylmorpholin-4-yl)propanamide has potential applications in drug discovery and could be used as a tool compound for the development of new drugs targeting the sigma-1 receptor. Further research is needed to fully understand the mechanism of action of 2-(2-Ethylmorpholin-4-yl)propanamide and its potential therapeutic applications.
Métodos De Síntesis
2-(2-Ethylmorpholin-4-yl)propanamide can be synthesized through a multi-step process starting with the reaction of morpholine with ethylene oxide to produce 2-(2-hydroxyethyl)morpholine. This intermediate can then be reacted with ethyl chloroformate to produce 2-(2-chloroethyl)morpholine. Finally, the reaction of 2-(2-chloroethyl)morpholine with 2-aminoacetamide yields 2-(2-ethylmorpholin-4-yl)propanamide.
Aplicaciones Científicas De Investigación
2-(2-Ethylmorpholin-4-yl)propanamide has been shown to have potential applications in various scientific research fields, including neuroscience, pharmacology, and drug discovery. 2-(2-Ethylmorpholin-4-yl)propanamide has been used as a ligand for the sigma-1 receptor, which is involved in various neurological processes, including pain perception, memory, and mood regulation. Additionally, 2-(2-Ethylmorpholin-4-yl)propanamide has been used as a tool compound for the development of new drugs targeting the sigma-1 receptor.
Propiedades
IUPAC Name |
2-(2-ethylmorpholin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-3-8-6-11(4-5-13-8)7(2)9(10)12/h7-8H,3-6H2,1-2H3,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKFZAGWFMGPKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCO1)C(C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

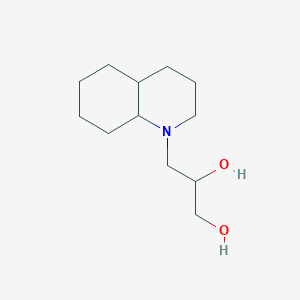
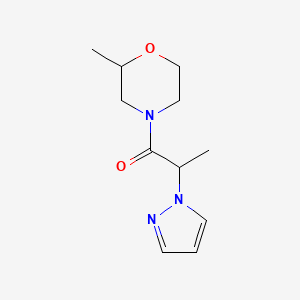
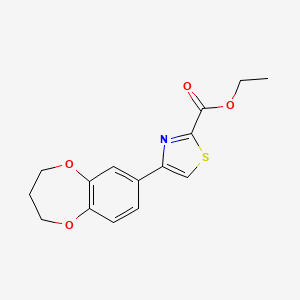
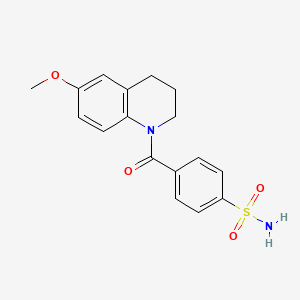
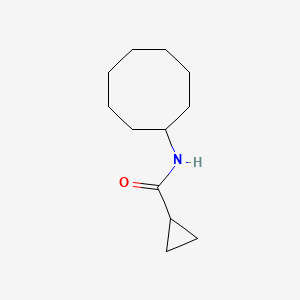
![1-(6-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-3-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]urea](/img/structure/B7571008.png)
![2-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]pyrimidine](/img/structure/B7571016.png)
![3-[(4-Chlorophenyl)sulfonylmethyl]oxolane](/img/structure/B7571017.png)
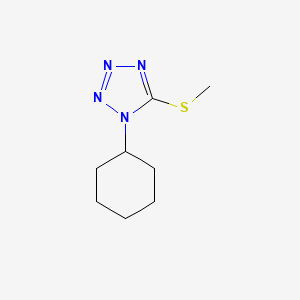
![N'-cyclohexyl-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N'-methylpropane-1,3-diamine](/img/structure/B7571029.png)
![2-[[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]-propan-2-ylamino]acetic acid](/img/structure/B7571052.png)

![2-Chloro-5-[(2,6-difluorophenyl)sulfonylamino]benzoic acid](/img/structure/B7571062.png)
